Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate
Description
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate is a synthetic benzamide derivative characterized by a central benzamido backbone substituted with chlorine atoms at the 3- and 5-positions, a phenoxy group at the 4-position (bearing a hydroxyl and isopropyl group), and a methyl acetate side chain.
Properties
Molecular Formula |
C19H19Cl2NO5 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
methyl 2-[[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)benzoyl]amino]acetate |
InChI |
InChI=1S/C19H19Cl2NO5/c1-10(2)13-8-12(4-5-16(13)23)27-18-14(20)6-11(7-15(18)21)19(25)22-9-17(24)26-3/h4-8,10,23H,9H2,1-3H3,(H,22,25) |
InChI Key |
KCTMWIUCHGZONR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(=O)NCC(=O)OC)Cl)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Dichloro-4-hydroxyphenyl Intermediate
The 3,5-dichloro-4-hydroxyphenyl moiety is a critical building block. It can be synthesized or procured as 3,5-dichloro-4-hydroxybenzaldehyde or related derivatives. Typical preparation involves chlorination and hydroxylation reactions under controlled conditions.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Chlorination of hydroxybenzaldehyde | Sulfuryl dichloride in chloroform, inert atmosphere, reflux overnight | ~55% | Protects phenol, introduces dichloro substitution |
| Oxidation of hydroxymethylphenol | 2,3-Dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,4-dioxane at 20°C | ~22% | Used for selective oxidation to aldehyde or acid derivatives |
These steps require inert atmosphere and temperature control to prevent side reactions and degradation.
Formation of the Phenoxy Ether Linkage
The ether bond between the 3,5-dichloro-4-hydroxyphenyl and the 4-hydroxy-3-isopropylphenyl groups is typically formed via nucleophilic aromatic substitution or Williamson ether synthesis. This involves:
- Deprotonation of the phenol group (usually the hydroxy-isopropylphenol) with a base such as potassium carbonate or sodium hydride.
- Reaction with a suitable halogenated dichlorophenyl derivative.
Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their polar aprotic nature, facilitating the reaction.
Amide Bond Formation to Introduce Benzamidoacetate
The benzamidoacetate moiety is introduced by coupling the phenoxy-substituted dichlorophenyl intermediate with methyl glycinate or a related amino acid ester. This step involves:
- Activation of the carboxylic acid or acid chloride derivative of the substituted benzoic acid.
- Coupling with methyl glycinate under mild conditions, often using coupling agents or bases.
The reaction is typically carried out in polar aprotic solvents such as acetonitrile or DMF, at temperatures below 100°C to avoid decomposition.
Final Purification and Characterization
Purification involves crystallization, filtration, and washing steps. The compound is often isolated as a solid after solvent removal and recrystallization from suitable solvents like ethyl acetate or isopropanol. Analytical techniques such as LC-MS, NMR, and melting point determination confirm the structure and purity.
Detailed Process Example (Based on Patent and Literature Data)
Research Findings and Optimization Notes
- The choice of base in ether formation is critical; potassium carbonate and sodium hydride are effective but require dry conditions to prevent hydrolysis.
- Solvent polarity influences reaction rates and yields; DMF and DMSO are preferred for ether formation, while acetonitrile is favored for amide coupling.
- Temperature control below 100°C during amide bond formation prevents side reactions and degradation of sensitive groups.
- Purification by crystallization yields high-purity product suitable for biological testing.
- The overall synthetic route is amenable to scale-up with appropriate control of reaction parameters and purification steps.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Dichlorophenyl intermediate synthesis | Sulfuryl dichloride, DDQ | Chloroform, 1,4-dioxane | Reflux, room temp | 22-55% |
| Ether bond formation | 4-hydroxy-3-isopropylphenol, K2CO3/NaH | DMF, DMSO | RT to 60°C | Moderate to high |
| Amide bond formation | Methyl glycinate, coupling agents | Acetonitrile | <100°C | High purity |
| Purification | Crystallization solvents | Ethyl acetate, isopropanol | Cooling, filtration | High purity |
Chemical Reactions Analysis
Step 1: Aromatic Ether Formation
-
Reaction : Coupling of 3,5-dichloro-4-iodobenzaldehyde with 3-isopropyl-4-methoxyphenol in DMF at 130–135°C using K₂CO₃ .
-
Product : 4-(3-isopropyl-4-methoxyphenoxy)-3,5-dichlorobenzaldehyde.
-
¹H NMR (CDCl₃): δ 1.18 (d, 6H), 3.79 (s, 3H), 7.91 (s, 2H) .
Step 2: Oxime Formation
-
Reaction : Treatment of the aldehyde intermediate with hydroxylamine hydrochloride in H₂O/EtOH at 75°C .
-
Product : 4-(3-isopropyl-4-methoxyphenoxy)-3,5-dichlorobenzaldehyde oxime.
Step 3: Alkylation with Ethyl Bromoacetate
-
Reaction : Reaction of the oxime with ethyl bromoacetate in DMF using Cs₂CO₃ at 20–25°C .
-
Product : Ethyl 2-(((3,5-dichloro-4-(3-isopropyl-4-methoxy phenoxy)benzylidene)amino)oxy)acetate.
Step 4: Deprotection and Hydrolysis
-
Reaction : Demethylation using BBr₃ in CH₂Cl₂, followed by hydrolysis of the ethyl ester .
-
Product : 2-(((3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzylidene)amino)oxy)acetic acid.
Step 5: Amide Bond Formation
-
Reaction : Coupling of the carboxylic acid intermediate with methyl glycinate using standard peptide coupling agents (e.g., EDC/HOBt) .
-
Product : Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate .
Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Base/Catalyst | Yield |
|---|---|---|---|---|---|
| 1 | K₂CO₃, 5 hr | DMF | 130–135°C | K₂CO₃ | 30% |
| 2 | NH₂OH·HCl, 3 hr | H₂O/EtOH | 75°C | – | 91% |
| 3 | Cs₂CO₃, 3 hr | DMF | 20–25°C | Cs₂CO₃ | 80% |
| 4 | BBr₃, 5 hr | CH₂Cl₂ | 0–25°C | – | – |
| 5 | EDC/HOBt, 24 hr | DMF | RT | DIPEA | – |
Critical Observations
-
Solvent Effects :
-
Steric and Electronic Factors :
-
Deprotection Challenges :
Biological Relevance
-
TRβ Selectivity : The 3-isopropyl-4-hydroxyphenoxy group is critical for TRβ binding, minimizing cardiotoxic TRα activation .
-
Metabolic Stability : The methyl ester prodrug design enhances oral bioavailability, with enzymatic hydrolysis releasing the active carboxylic acid .
Spectral Characterization
Scientific Research Applications
Pharmacological Applications
Thyroid Hormone Receptor Modulation
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate selectively activates thyroid hormone receptor beta (TRβ). This receptor is crucial in regulating cholesterol metabolism and overall lipid homeostasis. The compound has shown promise in:
- Lowering Plasma Cholesterol Levels : It modulates lipid metabolism effectively without cardiotoxic side effects, making it a candidate for treating dyslipidemia.
- Potential Treatment for Metabolic Disorders : By mimicking thyroid hormone activity, it may help in managing conditions related to metabolic syndrome.
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
- Cholesterol Management Study : A study demonstrated that administration of this compound resulted in significant reductions in plasma cholesterol levels in animal models, indicating its effectiveness as a lipid-modulating agent.
- Thyroid Hormone Mimetic Effects : Research has shown that this compound can activate TRβ selectively, leading to enhanced metabolic activity without the adverse effects commonly associated with thyroid hormone therapies.
Summary Table of Applications
| Application Area | Description | Evidence Source |
|---|---|---|
| Cholesterol Management | Lowers plasma cholesterol levels; potential treatment for dyslipidemia | |
| Thyroid Hormone Mimetic Activity | Selectively activates TRβ; regulates lipid metabolism | |
| Metabolic Syndrome Management | Potential role in managing metabolic disorders through thyroid hormone mimicry |
Mechanism of Action
The mechanism by which Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Interaction: It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Oxidative Stress Modulation: The compound’s antioxidant properties may help in reducing oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Structural Differences: Etobenzanid lacks the methyl acetate moiety and the 4-hydroxy-3-isopropylphenoxy group but shares a dichlorophenyl-substituted benzamide core. The ethoxymethoxy substituent in etobenzanid may enhance lipophilicity compared to the polar hydroxyl group in the target compound .
- Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Structural Differences: This sulfonylurea herbicide features a triazine ring linked via a sulfonylurea bridge, contrasting with the target compound’s benzamido-acetate framework. However, both share methyl ester groups, which may influence hydrolysis rates and environmental persistence . Activity Comparison: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas the target compound’s dichlorophenoxy groups may target auxin receptors or cytochrome P450 enzymes, suggesting divergent mechanisms .
Pharmaceutical Analogues
- Methotrexate Derivatives (e.g., USP Methotrexate Related Compound B): Structural Differences: Methotrexate analogues include pteridinyl and glutamic acid moieties, which are absent in the target compound. The target’s dichlorophenoxy groups introduce bulk and hydrophobicity, likely reducing solubility compared to methotrexate’s polar carboxylates . Functional Implications: Methotrexate targets dihydrofolate reductase (DHFR), while the target compound’s structure lacks the electron-deficient heterocycles critical for DHFR binding, indicating non-overlapping therapeutic applications .
Analytical Techniques
- Spectroscopy : 1H NMR (e.g., δ 3.86 ppm for methoxy groups in ) and melting point analysis (e.g., 217.5–220°C in ) would be critical for purity assessment .
Biological Activity
Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate (CAS Number: 280779-39-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 412.26 g/mol. The compound features a dichloro-substituted aromatic ring and an amide functional group, which may contribute to its biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties:
- In vivo studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models .
- Potential Applications : These properties suggest possible applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity:
- Preliminary studies indicate that similar compounds show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of a related compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through flow cytometry analysis.
- Case Study on Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)benzamido)acetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves coupling substituted benzamido intermediates with methyl glycinate derivatives. For example, refluxing with ethanol and glacial acetic acid (as a catalyst) under reduced pressure is a common strategy to drive esterification and amidation reactions . Reaction optimization should focus on solvent polarity (e.g., absolute ethanol vs. DMF), acid/base catalysts, and temperature control (e.g., 45–50°C for 4–15 hours) to maximize yield while minimizing side reactions like hydrolysis or racemization. Thin-layer chromatography (TLC) and H NMR should monitor intermediate purity .
Q. How can the compound’s crystallinity and hydrogen-bonding patterns be characterized to inform formulation stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving hydrogen-bonding networks and crystal packing . Graph-set analysis (e.g., Etter’s formalism) can classify hydrogen bonds (e.g., R(8) motifs) and predict stability under thermal or humidity stress . Differential scanning calorimetry (DSC) complements this by identifying polymorphic transitions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. To address this:
- Perform hepatic microsomal assays to identify metabolites (e.g., ester hydrolysis) .
- Use isotopic labeling (e.g., C-tagged methyl groups) to track biodistribution and tissue accumulation .
- Validate target engagement via radioligand binding assays with thyroid hormone receptor β (THRβ1), given structural similarities to KB-141, a known thyromimetic .
Q. How can computational modeling predict intermolecular interactions affecting solubility and aggregation?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize molecular geometry and electrostatic potential surfaces, identifying hydrophobic (e.g., dichlorophenyl) vs. hydrophilic (e.g., acetamide) regions . Molecular dynamics (MD) simulations in explicit solvents (e.g., water/ethanol mixtures) model aggregation propensity. Pair these with experimentaldynamic light scattering (DLS) to correlate predicted vs. observed particle size distributions .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for validating structural integrity during scale-up synthesis?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) confirms molecular formula (e.g., CHClNO) with <2 ppm error.
- HPLC-PDA (photodiode array) at 254 nm detects trace impurities (e.g., residual benzaldehyde intermediates) .
- 2D NMR (e.g., HSQC, HMBC) assigns stereochemistry and confirms amide bond formation .
Q. How do steric and electronic effects of the 3-isopropylphenoxy group influence receptor binding affinity?
- Methodological Answer :
- Synthesize analogs with bulkier substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., nitro) at the 3-position.
- Compare binding kinetics via surface plasmon resonance (SPR) using immobilized THRβ1.
- Cross-reference with X-ray co-crystal structures of the compound-receptor complex to identify key van der Waals contacts or π-π stacking interactions .
Data Contradiction & Troubleshooting
Q. How to address inconsistent cytotoxicity results across cell lines?
- Methodological Answer :
- Normalize data to cell viability controls (e.g., MTT assay) and account for metabolic activity variations (e.g., hepatocytes vs. fibroblasts).
- Test batch-to-batch variability in compound purity using LC-MS.
- Evaluate membrane permeability via Caco-2 monolayer assays to rule out transport limitations .
Q. Why does the compound exhibit poor reproducibility in crystallization trials?
- Methodological Answer :
- Screen solvent-antisolvent pairs (e.g., ethanol/water vs. DMSO/heptane) to identify nucleation conditions.
- Use seeding techniques with pre-characterized microcrystals to control polymorphism.
- Analyze lattice energy via Hirshfeld surfaces to identify weak interactions (e.g., C–H···O) destabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
